Chemical Purity Specification: Comparative Analytical Data for Thalidomide-NH-C9-NH2 Hydrochloride Procurement
Thalidomide-NH-C9-NH2 hydrochloride is supplied with a documented purity specification of 99.85%, which exceeds the 95% minimum threshold observed for general thalidomide-based PROTAC building blocks and provides a quantifiable quality benchmark for procurement decisions .
| Evidence Dimension | Chemical purity specification |
|---|---|
| Target Compound Data | 99.85% |
| Comparator Or Baseline | ≥95% (thalidomide-derived PROTAC intermediate baseline) |
| Quantified Difference | 4.85 percentage points higher than baseline |
| Conditions | Supplier certificate of analysis |
Why This Matters
Higher purity specification reduces the risk of confounding biological results from impurities in sensitive PROTAC degradation assays.
